molecular formula C25H21N3O3 B1656985 [2-(N-methylanilino)-2-oxoethyl] 1,3-diphenylpyrazole-4-carboxylate CAS No. 5501-87-1

[2-(N-methylanilino)-2-oxoethyl] 1,3-diphenylpyrazole-4-carboxylate

Cat. No.: B1656985
CAS No.: 5501-87-1
M. Wt: 411.5 g/mol
InChI Key: JSRLSLUZIXDKCW-UHFFFAOYSA-N
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Description

[2-(N-methylanilino)-2-oxoethyl] 1,3-diphenylpyrazole-4-carboxylate is a complex organic compound with the molecular formula C25H21N3O3 and a molecular weight of 411.5 g/mol This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl groups and a carbamoyl methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(N-methylanilino)-2-oxoethyl] 1,3-diphenylpyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine to form the methyl ester intermediate. This intermediate is then reacted with phenyl isocyanate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(N-methylanilino)-2-oxoethyl] 1,3-diphenylpyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group or the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

[2-(N-methylanilino)-2-oxoethyl] 1,3-diphenylpyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(N-methylanilino)-2-oxoethyl] 1,3-diphenylpyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway.

Comparison with Similar Compounds

Similar Compounds

    Cresol: An aromatic organic compound with a similar phenolic structure.

    Benzyl alcohol: Another aromatic compound with a hydroxyl group attached to a benzene ring.

Uniqueness

[2-(N-methylanilino)-2-oxoethyl] 1,3-diphenylpyrazole-4-carboxylate is unique due to its combination of a pyrazole ring and a carbamoyl methyl ester moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

5501-87-1

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

[2-(N-methylanilino)-2-oxoethyl] 1,3-diphenylpyrazole-4-carboxylate

InChI

InChI=1S/C25H21N3O3/c1-27(20-13-7-3-8-14-20)23(29)18-31-25(30)22-17-28(21-15-9-4-10-16-21)26-24(22)19-11-5-2-6-12-19/h2-17H,18H2,1H3

InChI Key

JSRLSLUZIXDKCW-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)COC(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)COC(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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